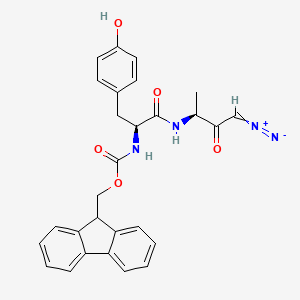
Fmoc-酪氨酸-丙氨酸-重氮甲基酮
描述
Fmoc-tyr-ala-diazomethylketone is a useful research compound. Its molecular formula is C28H26N4O5 and its molecular weight is 498.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Fmoc-tyr-ala-diazomethylketone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Fmoc-tyr-ala-diazomethylketone including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
抑制组织蛋白酶
Fmoc-酪氨酸-丙氨酸-重氮甲基酮已知可以抑制组织蛋白酶 B、L 和 S . 组织蛋白酶是蛋白酶(分解蛋白质的酶),并已被证实与多种疾病有关,包括癌症和心血管疾病。因此,这些酶的抑制剂可能具有潜在的治疗应用。
肽合成
Fmoc-酪氨酸-丙氨酸-重氮甲基酮可用于 Fmoc 固相肽合成 (SPPS) . Fmoc SPPS 由于其快速应用于非化学家,已成为肽合成的首选方法,因为生物学家意识到他们可以使用廉价的机器快速制备适合抗体生产的肽,并避免使用无水氢氟酸 (HF) .
生物医学应用
Fmoc 衍生物,如 Fmoc-酪氨酸-丙氨酸-重氮甲基酮,已被用于创建自支撑水凝胶 . 这些水凝胶是生物相容性材料,适用于生物、生物医学和生物技术应用,例如药物递送和用于成像的诊断工具 .
组织工程
K 系列的 Fmoc 衍生物,包括 Fmoc-酪氨酸-丙氨酸-重氮甲基酮,在组织工程方面已显示出潜力 . 它们可以形成刚性水凝胶,完全支持细胞粘附、存活和复制 .
基于肽的生物材料
Fmoc-酪氨酸-丙氨酸-重氮甲基酮可用于创建基于肽的生物材料 . 基于肽的生物材料的快速发展领域进一步刺激了需求 .
翻译后修饰
Fmoc-酪氨酸-丙氨酸-重氮甲基酮可用于翻译后修饰 . Fmoc 化学脱保护条件与修饰肽(如磷酸化和糖基化肽)兼容 .
作用机制
Target of Action
Fmoc-tyr-ala-diazomethylketone primarily targets cathepsins B, L, and S . These are proteolytic enzymes involved in various physiological and pathological processes. The compound’s interaction with these targets plays a crucial role in its mechanism of action .
Mode of Action
Fmoc-tyr-ala-diazomethylketone interacts with its targets by inhibiting the activity of cathepsins B, L, and S . This irreversible reaction is a key aspect of the compound’s mode of action .
Pharmacokinetics
It has been noted that the compound is able to penetrate cells and react with active enzymes within the cells . This suggests that it may have good cellular permeability, which could impact its bioavailability.
Result of Action
The primary result of Fmoc-tyr-ala-diazomethylketone’s action is the inhibition of cathepsins B, L, and S This can lead to changes in protein degradation and turnover within the cell
Action Environment
It’s known that the compound can react with active enzymes within cells , suggesting that intracellular conditions may influence its action.
生化分析
Biochemical Properties
Fmoc-tyr-ala-diazomethylketone plays a significant role in biochemical reactions by inhibiting proteases such as cathepsins B, L, and S . These enzymes are involved in protein degradation and processing within cells. The compound interacts with these enzymes through irreversible binding, effectively blocking their activity. This inhibition is crucial for studying the function of these proteases and their role in various biological processes.
Molecular Mechanism
The molecular mechanism of Fmoc-tyr-ala-diazomethylketone involves its binding interactions with proteases. The compound forms a covalent bond with the active site of cathepsins B, L, and S, leading to irreversible inhibition . This binding prevents the proteases from cleaving their substrate proteins, thereby blocking their activity. Additionally, Fmoc-tyr-ala-diazomethylketone can penetrate cells and interact with intracellular enzymes, further influencing cellular processes.
Metabolic Pathways
Fmoc-tyr-ala-diazomethylketone is involved in metabolic pathways related to protein degradation and processing. The compound interacts with enzymes such as cathepsins B, L, and S, which play a role in lysosomal degradation of proteins . By inhibiting these proteases, Fmoc-tyr-ala-diazomethylketone can affect metabolic flux and alter the levels of metabolites within cells. These interactions are important for understanding the compound’s impact on cellular metabolism.
属性
IUPAC Name |
9H-fluoren-9-ylmethyl N-[(2S)-1-[[(2S)-4-diazo-3-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O5/c1-17(26(34)15-30-29)31-27(35)25(14-18-10-12-19(33)13-11-18)32-28(36)37-16-24-22-8-4-2-6-20(22)21-7-3-5-9-23(21)24/h2-13,15,17,24-25,33H,14,16H2,1H3,(H,31,35)(H,32,36)/t17-,25-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXAYZBFIBMXRV-GKVSMKOHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C=[N+]=[N-])NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)C=[N+]=[N-])NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


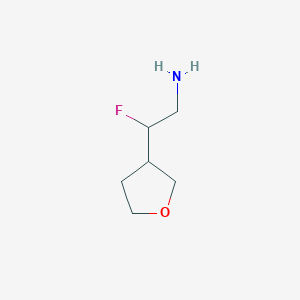
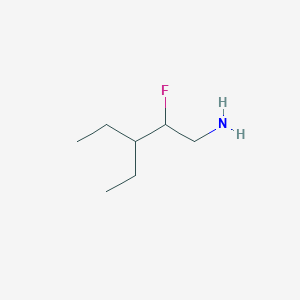
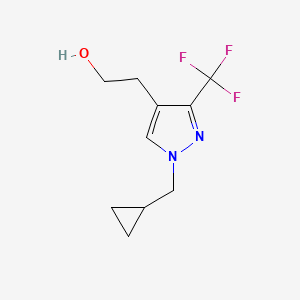
![1-[3-(dimethylamino)propyl]-5-fluoro-1H-indazol-3-amine](/img/structure/B1474069.png)
![Methyl 8-amino-3-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474070.png)
![Methyl 8-amino-3-cyclopropyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1474072.png)
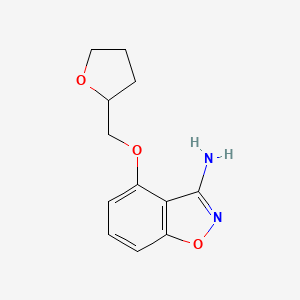
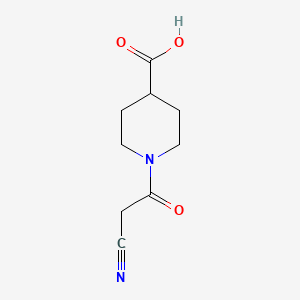
![[1-(Piperidine-3-carbonyl)pyrrolidin-3-yl]methanol](/img/structure/B1474076.png)
![{1-[(3,4-Difluorophenyl)methyl]piperidin-4-yl}methanol](/img/structure/B1474077.png)
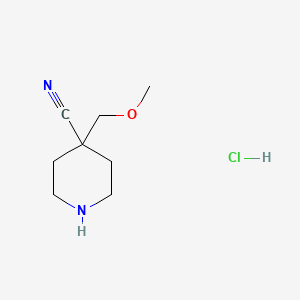
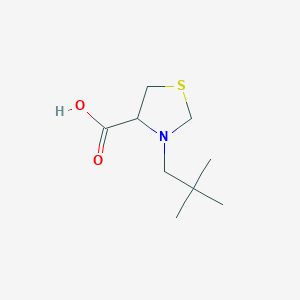
![2-(4-Fluorophenyl)[1,3]oxazolo[5,4-b]pyridine-6-carboxylic acid](/img/structure/B1474083.png)

